molecular formula C9H10N2O3 B12551810 2-(Hydrazinecarbonyl)phenyl acetate CAS No. 147091-07-4

2-(Hydrazinecarbonyl)phenyl acetate

Cat. No.: B12551810
CAS No.: 147091-07-4
M. Wt: 194.19 g/mol
InChI Key: VZGBNWYYPMEHMF-UHFFFAOYSA-N
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Description

2-(Hydrazinecarbonyl)phenyl acetate is an organic compound featuring a phenyl ring substituted with both a hydrazinecarbonyl (–CONHNH₂) and an acetoxy (–OAc) group.

Properties

CAS No.

147091-07-4

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

[2-(hydrazinecarbonyl)phenyl] acetate

InChI

InChI=1S/C9H10N2O3/c1-6(12)14-8-5-3-2-4-7(8)9(13)11-10/h2-5H,10H2,1H3,(H,11,13)

InChI Key

VZGBNWYYPMEHMF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydrazinecarbonyl)phenyl acetate typically involves the reaction of phenyl acetate with hydrazine derivatives. One common method is the reaction of phenyl acetate with hydrazine hydrate in the presence of a catalyst. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production methods for 2-(Hydrazinecarbonyl)phenyl acetate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(Hydrazinecarbonyl)phenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.

    Reduction: Reduction reactions can convert the hydrazinecarbonyl group to an amine group.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Hydrazones and azines.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(Hydrazinecarbonyl)phenyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Hydrazinecarbonyl)phenyl acetate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by forming stable complexes with them. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects. The compound’s hydrazinecarbonyl group is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Structural Features

Compound Name Key Substituents Functional Groups Structural Differences
2-(Hydrazinecarbonyl)phenyl acetate –OAc, –CONHNH₂ Ester, hydrazide Reference compound
N-(2-(Hydrazinecarbonyl)phenyl)benzamide –CONHPh, –CONHNH₂ Amide, hydrazide Benzamide replaces acetate
4-Chloro-N-(2-(hydrazinecarbonyl)phenyl)benzamide –Cl, –CONHPh, –CONHNH₂ Halogen, amide, hydrazide Chlorine addition enhances lipophilicity
N-(2-(Hydrazinecarbonyl)phenyl)pyridine-2-carboxamide Pyridine, –CONHNH₂ Heterocyclic amide, hydrazide Pyridine ring introduces basicity
N-[2-(Hydrazinecarbonyl)phenyl]furan-2-carboxamide Furan, –CONHNH₂ Heterocyclic amide, hydrazide Furan enhances π-electron density
Poly(oxadiazole-am) derivatives –OAc, –CONHNH₂, polymer backbone Ester, hydrazide, polymeric structure Macromolecular architecture

Key Observations :

  • Halogenated derivatives (e.g., 4-chloro-substituted) exhibit increased lipophilicity, which may enhance membrane permeability .

Key Observations :

  • Conventional reflux methods for hydrazide derivatives (e.g., 2-(Hydrazinecarbonyl)phenyl acetate analogs) achieve moderate-to-high yields (e.g., 95% for pyridine-carboxamide ).
  • Microwave synthesis minimizes byproducts like N-(2-(hydrazinecarbonyl)phenyl)benzamide, improving efficiency .

Physicochemical Properties

  • Solubility : The acetoxy group in 2-(Hydrazinecarbonyl)phenyl acetate likely enhances aqueous solubility compared to amide derivatives (e.g., benzamide analogs) .
  • Thermal Stability : Polymeric derivatives with hydrazinecarbonyl and acetoxy groups (e.g., poly(oxadiazole-am)) exhibit high thermal stability (decomposition >250°C), attributed to rigid backbones .

Key Observations :

  • The hydrazinecarbonyl moiety is critical for bioactivity across analogs, enabling hydrogen bonding and metal chelation .
  • Anticancer activity is prominent in quinazolinone derivatives, likely due to planar heterocyclic systems enhancing DNA intercalation .

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